molecular formula C15H28O4 B14312900 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester CAS No. 109873-29-2

1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester

Cat. No.: B14312900
CAS No.: 109873-29-2
M. Wt: 272.38 g/mol
InChI Key: JOZDBELKKDLIJJ-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester: is a chemical compound with the molecular formula C9H16O4. It is also known by other names such as ethyl 2-methyl-1,3-dioxolane-2-acetate and fructone . This colorless liquid has a strong, fruity, apple-like odor and is commonly used in perfumery and flavoring.

Preparation Methods

Synthesis Routes:: The compound can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction proceeds as follows:

Ethyl acetoacetate+Ethylene glycol1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester\text{Ethyl acetoacetate} + \text{Ethylene glycol} \rightarrow \text{1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester} Ethyl acetoacetate+Ethylene glycol→1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity:: 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester can undergo various reactions, including:

    Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring to yield the corresponding carboxylic acid.

    Esterification: Formation of esters with other alcohols.

    Oxidation: Conversion of the methyl group to a carboxylic acid group.

Common Reagents and Conditions::
  • Acid-catalyzed hydrolysis: Strong acids (e.g., sulfuric acid).
  • Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while esterification produces various esters.

Scientific Research Applications

1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester finds applications in:

    Perfumery: Due to its fruity odor, it is used as a fragrance component.

    Flavoring: Adds apple-like notes to food and beverages.

    Pharmaceuticals: As an intermediate in drug synthesis.

Mechanism of Action

The exact mechanism of action remains context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester is unique due to its specific alkyl side chain, similar compounds include:

Remember that this compound’s applications extend beyond its chemical structure, impacting various fields

Properties

CAS No.

109873-29-2

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15(13-14(16)17-2)18-11-12-19-15/h3-13H2,1-2H3

InChI Key

JOZDBELKKDLIJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCCO1)CC(=O)OC

Origin of Product

United States

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